Welcome to the BenchChem Online Store!
molecular formula C9H12O3 B8749872 2-(2-Oxopropyl)cyclohexane-1,3-dione CAS No. 90534-62-6

2-(2-Oxopropyl)cyclohexane-1,3-dione

Cat. No. B8749872
M. Wt: 168.19 g/mol
InChI Key: AXMUMWUDWVIQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08227622B2

Procedure details

A stirred mixture of 2-(2-oxopropyl)cyclohexane-1,3-dione (prepared by evaporation of an ethanolic solution to dryness under vacuum) (20.0 g, 119 mmol) and glycine (17.9 g, 238 mmol) in acetic acid (100 mL) was heated under reflux for 1.5 h then allowed to cool to r.t. Water (100 mL) was then added and the mixture evaporated to a thick oil in vacuo. Acetone (200 mL) and water (40 mL) were added to the residue and the mixture stirred for 30 mins at r.t., after which the solid was collected by filtration and the filtrates retained. The solid was slurried with further acetone (100 mL) and water (20 mL) at r.t. then removed by filtration. The combined filtrates were concentrated in vacuo then dissolved in aqueous sodium hydroxide (1M, 200 mL), adding a small amount of 10M sodium hydroxide to bring the pH to 14. After washing with ethyl acetate (2×100 mL), the mixture was acidified by the addition of aqueous hydrochloric acid (5M, 60 mL) then sodium chloride (50 g) was added. After stiffing for 4 h, the solid product was collected by filtration, washed with acetone (2×25 mL) then dried under vacuum at 40° C. to afford the title compound as an orange-brown solid; 7.45 g (30%); purity 99.1 area % by HPLC; m/z: 208 (MH+); 1H-NMR: 13.2 (1H, br s), 6.02 (1H, s), 4.67 (2H, s), 2.65 (2H, t, J=6.2 Hz), 2.29-2.24 (2H, m), 2.10 (3H, s), 2.02-1.95 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:12])[CH2:3][CH:4]1[C:9](=O)[CH2:8][CH2:7][CH2:6][C:5]1=[O:11].[NH2:13][CH2:14][C:15]([OH:17])=[O:16].O>C(O)(=O)C>[CH3:12][C:2]1[N:13]([CH2:14][C:15]([OH:17])=[O:16])[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:11])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC1C(CCCC1=O)=O)C
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 mins at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the mixture evaporated to a thick oil in vacuo
ADDITION
Type
ADDITION
Details
Acetone (200 mL) and water (40 mL) were added to the residue
FILTRATION
Type
FILTRATION
Details
after which the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
was slurried with further acetone (100 mL) and water (20 mL) at r.t.
CUSTOM
Type
CUSTOM
Details
then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in aqueous sodium hydroxide (1M, 200 mL)
ADDITION
Type
ADDITION
Details
adding a small amount of 10M sodium hydroxide
WASH
Type
WASH
Details
After washing with ethyl acetate (2×100 mL)
ADDITION
Type
ADDITION
Details
the mixture was acidified by the addition of aqueous hydrochloric acid (5M, 60 mL)
ADDITION
Type
ADDITION
Details
sodium chloride (50 g) was added
WAIT
Type
WAIT
Details
After stiffing for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration
WASH
Type
WASH
Details
washed with acetone (2×25 mL)
CUSTOM
Type
CUSTOM
Details
then dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1N(C=2CCCC(C2C1)=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.